4-Amino-2-iodobenzoic acid (CAS: 73655-51-3) is a bifunctional, halogenated aromatic building block characterized by a carboxylic acid, a para-amino group, and an ortho-iodine atom [1]. In industrial and pharmaceutical procurement, it is primarily valued as a regiochemically exact precursor for radiolabeled diagnostics [2], a high-affinity competitive inhibitor scaffold for bacterial dihydropteroate synthase (DHPS) [3], and a bifunctional monomer for non-leaching radiopaque polymers [4]. Its precise substitution pattern provides a highly reactive C-I bond for selective late-stage functionalization and isotopic exchange, while maintaining the critical structural mimicry of para-aminobenzoic acid (PABA) required for biological active-site engagement [2].
Procurement of this specific isomer is critical because generic substitution or in-house functionalization of cheaper analogs fails both regiochemically and functionally. Attempting to directly iodinate the inexpensive precursor 4-aminobenzoic acid (PABA) primarily yields 4-amino-3-iodobenzoic acid due to the strong ortho-directing effect of the amino group, leaving the 2-iodo position inaccessible without a complex multi-step synthesis starting from 4-nitrotoluene [1]. Furthermore, substituting with non-halogenated PABA eliminates the radiopaque and isotopic exchange capabilities [1], while using 2-iodobenzoic acid removes the amine necessary for bifunctional polymer crosslinking or DHPS active-site engagement [2].
When attempting to synthesize iodinated PABA derivatives, direct mercuration and iodination of 4-aminobenzoic acid fails to produce the 2-iodo isomer, instead yielding 4-amino-3-iodobenzoic acid as the principal product (approx. 40% yield) due to the electronic directing effects of the amine [1]. Procuring 4-Amino-2-iodobenzoic acid directly bypasses the necessary and inefficient multi-step alternative route (starting from 4-nitrotoluene via 2-iodo-4-nitrotoluene and 4-amino-2-iodotoluene) [1].
| Evidence Dimension | Yield of target isomer via direct PABA iodination |
| Target Compound Data | Requires dedicated multi-step synthesis (inaccessible via direct PABA iodination) |
| Comparator Or Baseline | 4-amino-3-iodobenzoic acid (Forms as the 40% yield primary byproduct during direct PABA iodination) |
| Quantified Difference | Complete regiochemical divergence (0% vs 40% yield of respective isomers via direct route) |
| Conditions | Standard electrophilic iodination/mercuration of 4-aminobenzoic acid |
Procuring the exact 2-iodo isomer is mandatory to avoid massive regiochemical contamination and save multi-step synthetic labor in pharmaceutical manufacturing.
In computational and in vitro screening of potential inhibitors for bacterial dihydropteroate synthase (DHPS), 4-amino-2-iodobenzoic acid demonstrates a superior binding affinity profile compared to the natural substrate, 4-aminobenzoic acid (PABA) [1]. The steric bulk and electronic properties of the iodine atom at the 2-position allow it to effectively compete in the active site, disrupting the bacterial synthesis of dihydropteroic acid more effectively than unhalogenated analogs [1].
| Evidence Dimension | DHPS Active Site Binding Affinity |
| Target Compound Data | High-affinity competitive inhibition (validated bound structure prediction) |
| Comparator Or Baseline | 4-Aminobenzoic acid (PABA) (Baseline natural substrate) |
| Quantified Difference | Enhanced binding affinity and effective competitive antagonism |
| Conditions | DHPS (EC:2.5.1.15) binding assay / structural screening |
Validates the compound as a superior starting material for developing novel antimetabolite drugs that can overcome standard sulfonamide resistance.
For the development of X-ray visible medical materials, 4-amino-2-iodobenzoic acid serves as a critical bifunctional monomer[1]. Unlike 2-iodobenzoic acid, which acts as a chain terminator due to its single reactive site, the presence of both the carboxylic acid and the 4-amino group allows 4-amino-2-iodobenzoic acid to be covalently crosslinked into hydrogel networks [1]. The heavy iodine atom provides essential radio-opacity without the risk of leaching that occurs with non-covalent contrast agents [1].
| Evidence Dimension | Polymer Network Integration Capability |
| Target Compound Data | Bifunctional (acts as covalent chain extender / crosslinker) |
| Comparator Or Baseline | 2-Iodobenzoic acid (Monofunctional chain terminator) |
| Quantified Difference | Enables stable covalent incorporation into polymer backbones |
| Conditions | Synthesis of radio-opaque crosslinked hydrogels |
Essential for manufacturing medical-grade hydrogels and coatings where permanent, non-leaching X-ray contrast is required.
4-Amino-2-iodobenzoic acid is specifically utilized as a precursor for radiolabeled diagnostic agents, such as 4-(N-acetyl-L-tyrosyl)amino-2-iodobenzoic acid [1]. The presence of the stable 127-Iodine atom at the 2-position allows for rapid, late-stage isotopic exchange with radioactive iodine (e.g., 125-I or 131-I) directly before clinical application [1]. Attempting to use unhalogenated PABA would require complex, harsh radiolabeling conditions that could degrade the peptide linkage, whereas this specific iodinated precursor enables mild, single-step radio-incorporation [1].
| Evidence Dimension | Late-stage radiolabeling efficiency |
| Target Compound Data | Direct isotopic exchange (mild conditions prior to application) |
| Comparator Or Baseline | 4-Aminobenzoic acid (Requires harsh de novo electrophilic radio-iodination) |
| Quantified Difference | Eliminates multi-step radioactive handling |
| Conditions | Synthesis of radiolabeled pancreatic function diagnostic probes |
Enables safe, on-demand radiolabeling in clinical settings without risking the degradation of sensitive API conjugates.
4-Amino-2-iodobenzoic acid is the optimal monomer choice for manufacturing X-ray visible hydrogels and implant coatings. Its dual functionality (amine and carboxyl) allows it to be covalently integrated into the polymer backbone, preventing the toxic leaching associated with free contrast agents, while the ortho-iodine provides the necessary radiopacity[1].
In the production of diagnostic agents for pancreatic function and targeted radiotherapies, this compound serves as a stable precursor that undergoes rapid isotopic exchange with radioactive iodine isotopes (125-I, 131-I) immediately prior to use, ensuring high specific activity and avoiding the degradation of sensitive peptide conjugates [2].
As a structural analog of PABA with enhanced active-site binding affinity, 4-amino-2-iodobenzoic acid is a critical scaffold for pharmaceutical research aimed at overcoming sulfonamide resistance. Its specific steric profile allows it to act as a potent competitive inhibitor of bacterial dihydropteroate synthase [3].
Irritant